2-Methyl-1-(2-pyridyl)-1-propylamine
Overview
Description
2-Methyl-1-(2-pyridyl)-1-propylamine is an organic compound that belongs to the class of amines It features a pyridine ring substituted at the 2-position with a propylamine group, which is further substituted with a methyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(2-pyridyl)-1-propylamine can be achieved through several synthetic routes. One common method involves the alkylation of 2-pyridylamine with 2-bromopropane in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Another method involves the reductive amination of 2-acetylpyridine with isopropylamine in the presence of a reducing agent such as sodium borohydride. This reaction is usually performed in an alcohol solvent like methanol or ethanol.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic hydrogenation of 2-acetylpyridine with isopropylamine under high pressure and temperature conditions is one such method. The use of palladium or platinum catalysts can enhance the efficiency of this process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(2-pyridyl)-1-propylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the pyridine ring can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.
Reduction: Hydrogen gas, palladium on carbon; performed under atmospheric or elevated pressure.
Substitution: Alkyl halides, acyl chlorides; reactions are usually conducted in polar aprotic solvents like DMF or acetonitrile.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of N-alkylated or N-acylated products.
Scientific Research Applications
2-Methyl-1-(2-pyridyl)-1-propylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(2-pyridyl)-1-propylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The pyridine ring and the amine group play crucial roles in binding to the active sites of these targets, influencing their function.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1-(2-pyridyl)-1-ethylamine: Similar structure but with an ethyl group instead of a propyl group.
2-Methyl-1-(3-pyridyl)-1-propylamine: Similar structure but with the propylamine group attached to the 3-position of the pyridine ring.
2-Methyl-1-(2-pyridyl)-1-butylamine: Similar structure but with a butyl group instead of a propyl group.
Uniqueness
2-Methyl-1-(2-pyridyl)-1-propylamine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the propyl group at the 1-position and the pyridine ring at the 2-position provides distinct steric and electronic properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-methyl-1-pyridin-2-ylpropan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-7(2)9(10)8-5-3-4-6-11-8/h3-7,9H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQKQDUXKROXADZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=CC=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30625588 | |
Record name | 2-Methyl-1-(pyridin-2-yl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30625588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58088-72-5 | |
Record name | 2-Methyl-1-(pyridin-2-yl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30625588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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